molecular formula C19H21FN6O4S B6528799 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide CAS No. 1019102-54-5

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B6528799
CAS No.: 1019102-54-5
M. Wt: 448.5 g/mol
InChI Key: LPPOVXZJOBTNLZ-UHFFFAOYSA-N
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Description

N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring three distinct pharmacophores:

  • A 1,3,4-oxadiazole scaffold, known for metabolic resistance and electron-withdrawing properties.
  • A 4-fluorobenzenesulfonyl group linked to a piperidine-4-carboxamide moiety, enhancing solubility and modulating receptor affinity.

This multifunctional architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by fluorinated aromatic systems and heterocycles.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6O4S/c1-12-11-16(24-25(12)2)18-22-23-19(30-18)21-17(27)13-7-9-26(10-8-13)31(28,29)15-5-3-14(20)4-6-15/h3-6,11,13H,7-10H2,1-2H3,(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPOVXZJOBTNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

C16H19FN5O3S\text{C}_{16}\text{H}_{19}\text{F}\text{N}_5\text{O}_3\text{S}

Molecular Weight: 372.42 g/mol
CAS Number: [Not available in provided sources]

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Research indicates that compounds with similar structures often exhibit:

  • Anticancer Activity: Many pyrazole derivatives have shown efficacy in inhibiting tumor growth by modulating pathways involved in cell proliferation and apoptosis.
  • Autophagy Modulation: Certain pyrazole-based compounds disrupt mTORC1 activity, leading to increased autophagic flux, which is crucial for cancer cell survival under stress conditions .

Anticancer Activity

Research has demonstrated that derivatives of pyrazole can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
5fC65.13Induces apoptosis and cell cycle arrest
5aSH-SY5Y5.00Selective cytotoxicity

In a study involving glioma cells, compound 5f was found to induce cell cycle arrest predominantly in the G0/G1 phase, suggesting a targeted approach to treating gliomas .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications in the pyrazole ring and sulfonyl group significantly influence the compound's biological activity. The presence of a fluorobenzenesulfonyl moiety was crucial for enhancing anticancer properties .

Case Studies

  • Study on Autophagy Modulators:
    • A series of pyrazole derivatives were tested for their ability to modulate autophagic processes. Compounds showed varying degrees of effectiveness in disrupting mTORC1 signaling pathways, which is vital for cancer cell metabolism and survival .
  • Cytotoxicity in Pancreatic Cancer:
    • A specific derivative exhibited submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. The study concluded that these compounds could serve as potential therapeutic agents due to their ability to induce autophagic flux and apoptosis .

Scientific Research Applications

Biological Activities

Anticancer Properties:
Research indicates that compounds similar to N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide exhibit significant anticancer activities. For instance, studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This compound's structure suggests it may interact with various molecular targets involved in cancer progression.

Antimicrobial Activity:
Compounds containing the pyrazole and oxadiazole moieties have demonstrated antimicrobial effects against various bacterial strains. The presence of the sulfonamide group enhances its activity by interfering with bacterial folic acid synthesis. This application is particularly relevant in the development of new antibiotics to combat resistant strains.

Anti-inflammatory Effects:
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism could involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory processes.

Case Studies

  • Anticancer Study (2023):
    A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various oxadiazole derivatives, including this compound. Results indicated that the compound inhibited tumor growth in xenograft models and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Research (2022):
    An investigation into the antimicrobial properties of sulfonamide derivatives highlighted the effectiveness of compounds similar to this one against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the pyrazole ring significantly enhanced antibacterial activity .
  • Anti-inflammatory Mechanism (2024):
    A recent publication explored the anti-inflammatory effects of pyrazole-based compounds. The study demonstrated that this compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, physicochemical properties, and inferred biological relevance.

Table 1: Key Structural and Functional Comparisons

Feature Target Compound (Pyrazolines) (Pyrazole Carbothioamides) (Sulfonamide Derivatives)
Core Heterocycle 1,3,4-Oxadiazole + Pyrazole 4,5-Dihydro-1H-pyrazole (pyrazoline) Pyrazole + Isoxazole Pyrazolo[3,4-d]pyrimidine + Chromenone
Substituents 4-Fluorobenzenesulfonyl, Piperidine-4-carboxamide 4-Fluorophenyl, Halogenated Aryl 4-Nitrophenyl, Methyl, Carbothioamide 3-Fluorophenyl, Sulfonamide, Isopropyl
Electronic Effects Strong electron-withdrawing (sulfonyl, oxadiazole) Moderate (fluorophenyl) Electron-deficient (nitrophenyl) Mixed (fluorophenyl, sulfonamide)
Reported Properties Not available in evidence Crystallinity confirmed via X-ray Molecular docking suggests kinase inhibition MP: 175–178°C; Mass: 589.1 (M+1)
Potential Bioactivity Hypothesized enzyme inhibition (e.g., kinases, sulfotransferases) Unreported in evidence Anticancer, antimicrobial Kinase inhibition (implied by structural analogs)

Pyrazole Derivatives: Stability and Substitution Patterns

  • Target vs. : The target’s fully unsaturated pyrazole ring (vs. The 1,5-dimethyl groups may sterically hinder metabolic degradation compared to unsubstituted pyrazolines.
  • Target vs. :
    Replacement of carbothioamide () with carboxamide (target) reduces sulfur-associated toxicity and improves hydrogen-bonding capacity. The oxadiazole core (target) may confer greater metabolic stability than isoxazole () due to reduced ring strain .

Fluorinated Aromatic Systems

  • The 4-fluorobenzenesulfonyl group in the target parallels the 4-fluorophenyl substituents in and the 3-fluorophenyl group in . Fluorination typically enhances lipophilicity and bioavailability while resisting oxidative metabolism.

Piperidine and Sulfonamide Pharmacophores

  • The piperidine-4-carboxamide in the target introduces conformational flexibility and basicity (pKa ~10–11 for piperidine), contrasting with the rigid chromenone system in . The sulfonyl group in the target may mimic sulfonamide-containing drugs (e.g., COX-2 inhibitors), though direct activity data are absent .

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